Cas no 1241995-05-0 ({[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate)

{[1-(3-Methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a synthetic ester-carbamate hybrid compound characterized by its dual methoxyphenyl substituents, which enhance its stability and reactivity in organic synthesis. The molecule's carbamoyl and ester functional groups provide versatile reactivity, making it suitable for applications in pharmaceutical intermediates or specialty chemical synthesis. Its methoxy groups contribute to improved solubility in organic solvents, facilitating purification and downstream processing. The compound's well-defined structure ensures consistent performance in coupling reactions or as a building block for more complex architectures. Careful handling is advised due to potential sensitivity to hydrolysis under extreme conditions. Analytical methods such as HPLC and NMR confirm high purity and structural integrity.
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate structure
1241995-05-0 structure
Product name:{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
CAS No:1241995-05-0
MF:C19H21NO5
MW:343.373745679855
CID:5320718

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate Chemical and Physical Properties

Names and Identifiers

    • 2-((1-(3-methoxyphenyl)ethyl)amino)-2-oxoethyl 3-methoxybenzoate
    • 2-{[1-(3-methoxyphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate
    • STL013941
    • [2-[1-(3-methoxyphenyl)ethylamino]-2-oxoethyl] 3-methoxybenzoate
    • {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
    • Inchi: 1S/C19H21NO5/c1-13(14-6-4-8-16(10-14)23-2)20-18(21)12-25-19(22)15-7-5-9-17(11-15)24-3/h4-11,13H,12H2,1-3H3,(H,20,21)
    • InChI Key: BSSGQTJPIRBIAO-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=CC(=C1)C(C)NC(COC(C1C=CC=C(C=1)OC)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 442
  • Topological Polar Surface Area: 73.9
  • XLogP3: 3

{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6609-3872-2μmol
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-3872-1mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
1mg
$54.0 2023-09-07
Life Chemicals
F6609-3872-20mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
20mg
$99.0 2023-09-07
Life Chemicals
F6609-3872-10mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
10mg
$79.0 2023-09-07
Life Chemicals
F6609-3872-15mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
15mg
$89.0 2023-09-07
Life Chemicals
F6609-3872-5mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
5mg
$69.0 2023-09-07
Life Chemicals
F6609-3872-40mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
40mg
$140.0 2023-09-07
Life Chemicals
F6609-3872-50mg
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
50mg
$160.0 2023-09-07
Life Chemicals
F6609-3872-20μmol
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
20μmol
$79.0 2023-09-07
Life Chemicals
F6609-3872-5μmol
{[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate
1241995-05-0
5μmol
$63.0 2023-09-07

Additional information on {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate

The Synthesis and Applications of {[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate

[1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate is a compound with the CAS number 1241995-05-0, which has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications. This compound belongs to the class of esters, specifically featuring a methoxyphenyl group and a carbamoyl methyl group. Its structure is characterized by the presence of two aromatic rings, each substituted with methoxy groups, which contribute to its stability and reactivity in various chemical reactions.

The synthesis of [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate involves a multi-step process that typically begins with the preparation of the corresponding carboxylic acid or its derivatives. The esterification step is often carried out using standard methods such as Fischer esterification or by utilizing coupling agents like dicyclohexylcarbodiimide (DCC). The presence of methoxy groups in the aromatic rings enhances the reactivity of the compound, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have highlighted the potential of this compound in the field of drug discovery. Researchers have explored its ability to act as a precursor for bioactive molecules, particularly in the development of anti-inflammatory and anti-cancer agents. The methoxyphenyl group is known to exhibit significant pharmacological activity, and its incorporation into larger molecular frameworks has shown promising results in preclinical trials.

In addition to its pharmaceutical applications, [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate has also found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials. Recent advancements in this area have demonstrated its potential as a component in organic field-effect transistors (OFETs), where it contributes to improved charge transport properties.

The compound's stability under various conditions has been extensively studied, with findings indicating that it maintains structural integrity under moderate thermal and chemical stress. This stability is attributed to the resonance stabilization provided by the aromatic rings and the electron-donating methoxy groups. Such properties make it suitable for use in harsh chemical environments, further expanding its applicability across diverse industries.

From an environmental standpoint, researchers have investigated the biodegradation potential of [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate. Initial studies suggest that it undergoes slow degradation under aerobic conditions, raising concerns about its long-term impact on ecosystems. However, ongoing research aims to develop more sustainable synthesis methods and degradation pathways to mitigate these environmental risks.

In conclusion, [1-(3-methoxyphenyl)ethyl]carbamoyl}methyl 3-methoxybenzoate stands as a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features, coupled with recent advancements in synthesis and application techniques, position it as a key player in future scientific endeavors. As research continues to uncover new potentials for this compound, its role in advancing both medicinal and materials science is expected to grow significantly.

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